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molecular formula C7H5IO3 B103322 2-Hydroxy-4-iodobenzoic acid CAS No. 16870-28-3

2-Hydroxy-4-iodobenzoic acid

Cat. No. B103322
M. Wt: 264.02 g/mol
InChI Key: UQOZVZTUJNRMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868037B2

Procedure details

Crude 4-Iodosalicylic acid (1.0 g, 3.8 mmol) is dissolved in THF (28 mL) and Et3N (1.15 mL, 8.2 mmol). DPPA (1.7 mL, 7.8 mmol) is added. This is heated at 70° C. overnight. The reaction mixture is then partitioned between H2O and EtOAc. The organic layer is dried and concentrated. Purification by silica gel chromatography (9/1, CH2Cl2/EtOAc) yields 472 mg crude intermediate. Trituration with ether yields 6-iodo-3H-benzooxazol-2-one (369 mg, 37%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)C(O)=O.CC[N:14]([CH2:17]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])=CC=1.CCOCC>C1COCC1>[I:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:14][C:17](=[O:26])[O:11][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.15 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then partitioned between H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (9/1, CH2Cl2/EtOAc)
CUSTOM
Type
CUSTOM
Details
yields 472 mg crude intermediate

Outcomes

Product
Name
Type
product
Smiles
IC1=CC2=C(NC(O2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 369 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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